

# Advanced Crystallographic Guide: Cobalt(II) Iodide Anhydrous Polymorphs ( vs. )

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## Compound of Interest

Compound Name: Cobalt(II) iodide

CAS No.: 15238-00-3

Cat. No.: B095668

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## Executive Summary

### Cobalt(II) iodide (

) exhibits a distinct polymorphism that is critical for applications in catalysis, electronic materials, and precursor synthesis.[1][2] The compound exists primarily in two anhydrous forms: the thermodynamically stable

-form (black, hexagonal) and the metastable

-form (yellow, powder/molecular).[1]

Understanding the structural transition between these phases is vital for ensuring the reactivity and solubility of cobalt precursors used in C-C coupling reactions and pharmaceutical synthesis. This guide provides a definitive structural analysis, synthesis protocols, and characterization metrics to distinguish and utilize these polymorphs effectively.

## Crystallographic Characterization

The structural dichotomy of

arises from the difference between infinite layer packing (octahedral coordination) and molecular/chain-like packing (tetrahedral coordination).

## Comparative Structural Data[3][4][5]

Feature	(Thermodynamic)	(Metastable)
Appearance	Black, lustrous hexagonal crystals	Yellow ochre powder
Crystal System	Trigonal / Hexagonal	Pseudo-hexagonal / Molecular
Space Group	(No. 164)	Undefined/Disordered (Chain motifs)
Structure Type	(Cadmium Iodide) Layered	Molecular/Chain Condensate
Co Coordination	Octahedral ( )	Tetrahedral ( )
Density		
Magnetic Order	Antiferromagnetic ( )	Paramagnetic / Weak interaction

## Detailed Structural Analysis[1]

### The

#### -Polymorph (Black)

The

-form adopts the classical

structure.[1] It consists of charge-neutral layers of edge-sharing

octahedra.[1]

- Layering: The iodide ions form a hexagonal close-packed (hcp) array, with cobalt ions occupying half of the octahedral holes in alternating layers.[1]

- **Bonding:** Strong ionic-covalent bonds exist within the I-Co-I sandwich layers, while weak van der Waals forces hold the adjacent iodide planes together.<sup>[1]</sup> This anisotropy leads to cleavage planes parallel to the (001) direction.
- **Electronic State:** The black color indicates a smaller band gap (semiconducting nature) arising from the extensive orbital overlap in the infinite 2D layers.

## The

### -Polymorph (Yellow)

The

-form is obtained via sublimation and represents a metastable state.<sup>[1]</sup>

- **Coordination Change:** The dramatic color shift from black to yellow signals a change in the electronic structure, specifically the ligand field splitting.<sup>[1]</sup> Yellow is characteristic of tetrahedral cobalt(II) species (or distorted variants), contrasting with the pink/black of octahedral cobalt.
- **Molecular Nature:** Evidence suggests the  
-form consists of linear chains or molecular units (e.g.,  
tetrahedra sharing edges or corners) similar to the vapor phase species, which condense rapidly without reorganizing into the thermodynamic layer structure.<sup>[1]</sup>
- **Metastability:** Upon heating to  
, the  
-form undergoes an exothermic rearrangement to the  
-form.<sup>[1]</sup>

## Thermodynamics & Phase Behavior<sup>[1]</sup>

The transition between

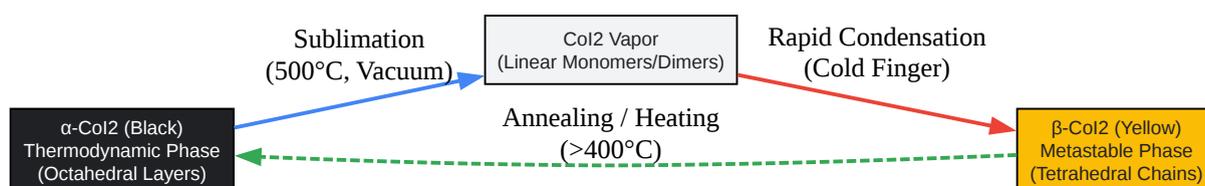
and

forms is monotropic under standard pressure, meaning the

-form is the stable phase at all temperatures below the melting point, while the

-form is a kinetic product.[1]

## Phase Transition Pathway



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Figure 1: The cycle demonstrates that

is accessed only through the gas phase (sublimation), utilizing the structural memory of the vapor molecules, while thermal energy drives the relaxation back to the

-lattice.[1]

## Synthesis & Isolation Protocols

### Protocol A: Preparation of High-Purity -

Objective: Synthesis of thermodynamic black crystals for catalytic benchmarking.

- Reagents: Cobalt powder (99.9%+, -22 mesh), Iodine ( ) beads.
- Apparatus: Schlenk line (Argon atmosphere), thick-walled borosilicate tube or quartz ampoule.[1]
- Procedure:

- Mix stoichiometric amounts of Co and  
in the ampoule.
- Evacuate and seal the ampoule under vacuum ( ).
- Heating Ramp: Heat slowly to  
over 4 hours. The exothermic reaction will initiate.
- Annealing: Hold at  
for 24 hours to ensure complete crystallization of the black  
-phase.
- Cooling: Cool slowly to room temperature to minimize stacking faults.

## Protocol B: Isolation of Metastable -

Objective: Isolation of the reactive yellow form via sublimation.

- Starting Material: Crude or  
-  
.
- Apparatus: Horizontal tube furnace with a water-cooled cold finger (sublimation apparatus).
- Procedure:
  - Place  
-  
in the heating zone of the furnace.
  - Apply dynamic vacuum (

).

- Heat the source zone to

.<sup>[2]</sup>

- Maintain the deposition zone (cold finger) at

.

- Observation: A yellow powder will deposit on the cooler regions.
- Harvesting: Collect the yellow powder inside a glovebox (Argon). Critical: Exposure to moisture will instantly turn the yellow powder green (hydrate formation).

## Characterization & Validation

To validate the phase identity, use the following self-validating metrics:

### Powder X-Ray Diffraction (PXRD)<sup>[7]</sup>

- -Form: Distinct sharp peaks corresponding to the hexagonal lattice ( ). Dominant (001) reflections due to preferred orientation of platelets.
- -Form: Broader, less defined peaks indicative of lower symmetry or nanocrystalline nature.<sup>[1]</sup> Absence of the sharp low-angle (001) stacking peak characteristic of the layered structure.

### Magnetic Susceptibility<sup>[1]</sup><sup>[2]</sup>

- Experiment: Measure

vs. T (2 K to 300 K).

- Differentiation: The

-form displays an antiferromagnetic transition (Néel temperature

) with a sharp drop in susceptibility. The

-form behaves paramagnetically down to lower temperatures or shows weak ferromagnetic coupling due to chain interactions.<sup>[1]</sup>

## Visual & Hygroscopic Test[1]

- Test: Expose a small aliquot to air.
- Result: Both forms are hygroscopic and will turn green (formation of hydrates, e.g., ) and eventually pink/red (hexahydrate).
- Note: The -form (yellow) turns green much faster due to higher surface area and metastable energy.

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